molecular formula C17H14O4 B13127940 9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- CAS No. 105706-01-2

9,10-Anthracenedione, 2,3-dimethoxy-6-methyl-

Cat. No.: B13127940
CAS No.: 105706-01-2
M. Wt: 282.29 g/mol
InChI Key: GNOSWHOGNRQXKM-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-methylanthracene-9,10-dione is an organic compound with the molecular formula C₁₇H₁₄O₄. It is a derivative of anthraquinone, characterized by the presence of methoxy and methyl groups at specific positions on the anthracene ring. This compound is known for its distinctive yellow crystalline appearance and is used in various scientific and industrial applications .

Preparation Methods

The synthesis of 2,3-dimethoxy-6-methylanthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with methoxy and methyl substituents. One common method includes the use of toluene and anhydrous aluminum chloride, where the reaction mixture is heated to 45-50°C and then cooled while adding phthalic anhydride. The resulting mixture is then treated with a 10% sulfuric acid solution, followed by washing, layering, and separation to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

2,3-Dimethoxy-6-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine for halogenation and nitric acid for nitration. The major products formed from these reactions are typically intermediates used in dye and pigment synthesis .

Scientific Research Applications

2,3-Dimethoxy-6-methylanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to participate in redox reactions, influencing cellular processes such as apoptosis and oxidative stress. Its derivatives can interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

2,3-Dimethoxy-6-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

The uniqueness of 2,3-dimethoxy-6-methylanthracene-9,10-dione lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized applications .

Properties

CAS No.

105706-01-2

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2,3-dimethoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C17H14O4/c1-9-4-5-10-11(6-9)17(19)13-8-15(21-3)14(20-2)7-12(13)16(10)18/h4-8H,1-3H3

InChI Key

GNOSWHOGNRQXKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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